molecular formula C17H21N3O3 B5514741 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one

Cat. No.: B5514741
M. Wt: 315.37 g/mol
InChI Key: YOBNCAHNTVQVJU-UHFFFAOYSA-N
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Description

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine and butanone moieties. One common synthetic route involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. This intermediate is then reacted with a morpholine derivative under appropriate conditions to yield the final product .

Chemical Reactions Analysis

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-5-7-14(8-6-13)17-18-15(23-19-17)3-2-4-16(21)20-9-11-22-12-10-20/h5-8H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBNCAHNTVQVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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